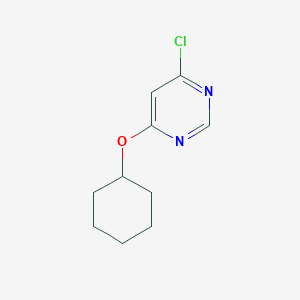

4-Chloro-6-(cyclohexyloxy)pyrimidine

Description

Strategic Importance of Halogenated Pyrimidine (B1678525) Heterocycles in Chemical Synthesis

Halogenated pyrimidine heterocycles, such as 4-Chloro-6-(cyclohexyloxy)pyrimidine, are highly valued as versatile building blocks in organic synthesis. The presence of a halogen atom, in this case, chlorine, on the electron-deficient pyrimidine ring renders the carbon atom to which it is attached susceptible to nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.commdpi.comnih.gov This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse molecular architectures. nih.gov

The pyrimidine scaffold itself is a critical component of many biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and a variety of pharmaceuticals. wikipedia.orgumich.edu Consequently, the ability to functionalize halogenated pyrimidines is a powerful tool in drug discovery and development. nih.gov For instance, the chlorine atom can be displaced by amines, alcohols, thiols, and other nucleophiles to generate libraries of compounds for biological screening. mdpi.com This strategic functionalization is a cornerstone of modern medicinal chemistry.

Positional Isomerism and Substituent Effects in Pyrimidine Chemistry Relevant to this compound

The reactivity and properties of a substituted pyrimidine are profoundly influenced by the nature and position of its substituents. In the case of this compound, the chlorine atom is at the 4-position and the cyclohexyloxy group is at the 6-position. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This electron deficiency is most pronounced at the 2, 4, and 6 positions.

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic substitution typically occurs preferentially at the 4-position. wuxiapptec.com However, the presence of an electron-donating group at the 6-position, like the cyclohexyloxy group in the title compound, can sometimes direct substitution to the 2-position. wuxiapptec.com The bulky nature of the cyclohexyloxy group can also introduce steric hindrance, further influencing the approach of incoming nucleophiles.

Historical Context of the Pyrimidine Core as a Foundational Motif in Chemical Research

The story of the pyrimidine core is a significant chapter in the history of organic chemistry. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of this heterocyclic system began in earnest with the work of Adolf Pinner in 1884. wikipedia.orgumich.edu Pinner was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines and, in 1885, he proposed the name "pyrimidine". wikipedia.org

The parent compound, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. wikipedia.org Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust. wikipedia.org Early research into pyrimidines was closely linked to the study of nucleic acids, where the pyrimidine bases—cytosine, thymine, and uracil—were identified as fundamental components of DNA and RNA. wikipedia.org This discovery cemented the importance of the pyrimidine ring system in the burgeoning field of biochemistry. Over the decades, the development of new synthetic methods has expanded the accessibility and diversity of pyrimidine derivatives, leading to their widespread use in various scientific disciplines. nih.govslideshare.net

Structure

3D Structure

Properties

CAS No. |

405931-43-3 |

|---|---|

Molecular Formula |

C10H13ClN2O |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

4-chloro-6-cyclohexyloxypyrimidine |

InChI |

InChI=1S/C10H13ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2 |

InChI Key |

RZESALIAYGLOID-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

4 Chloro 6 Cyclohexyloxy Pyrimidine As a Versatile Molecular Scaffold in Advanced Chemical Synthesis

Building Block for Advanced Pyrimidine (B1678525) Derivatives

The chemical reactivity of 4-Chloro-6-(cyclohexyloxy)pyrimidine makes it an excellent starting point for creating more complex pyrimidine-based molecules. The chlorine atom at the 4-position is susceptible to displacement, and the pyrimidine ring itself can be incorporated into larger, fused heterocyclic systems.

The primary utility of this compound as a building block lies in the reactivity of its C4-chloro substituent. This position is activated toward nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. nih.gov The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the chloride ion. stackexchange.com This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of multi-substituted pyrimidines.

A range of nucleophiles can be employed in these substitution reactions. For instance, amines and anilines can react with the scaffold to form 4-aminopyrimidine (B60600) derivatives. mdpi.comnih.gov Similarly, alkoxides and phenoxides can displace the chloride to yield the corresponding ethers. mdpi.com Analogous 4-chloro-6-alkoxypyrimidine scaffolds are known to readily undergo substitution with various amines or alcohols. mdpi.com This predictable reactivity makes this compound a reliable intermediate for systematically modifying the pyrimidine core to explore structure-activity relationships (SAR) in drug discovery programs. openaccessjournals.com

| Reagent Type | Resulting Derivative | Reference |

| Amines/Anilines | 4-Amino-6-(cyclohexyloxy)pyrimidines | mdpi.comnih.gov |

| Alcohols/Phenols | 4-Alkoxy/Aryloxy-6-(cyclohexyloxy)pyrimidines | mdpi.com |

| Organometallic Reagents | 4-Aryl/Alkyl-6-(cyclohexyloxy)pyrimidines | mdpi.comresearchgate.net |

Beyond simple substitution, this compound can serve as a precursor for the construction of more complex, fused polycyclic systems. These structures, where the pyrimidine ring is annulated with another ring, are of great interest in medicinal chemistry as they often form the core of potent biologically active agents. juniperpublishers.com

The synthesis of these fused systems can be achieved through multi-step sequences that utilize the reactivity of both the chloro group and other positions on the pyrimidine ring. For example, a nucleophilic substitution at the C4 position can be followed by a subsequent intramolecular cyclization reaction. Derivatives of 4-chloropyrimidines have been successfully used to create fused systems such as pyrrolo[2,3-d]pyrimidines and cyclopentyl-fused pyrimidines. nih.govnih.gov These bicyclic scaffolds are often designed as bioisosteres of purines and are prevalent in many classes of therapeutic agents, particularly kinase inhibitors. nih.gov The ability to use this compound to access such complex and biologically relevant ring systems underscores its importance as a strategic building block. mdpi.com

Strategic Intermediate in the Synthesis of Mechanistically Investigated Compounds

The derivatives of this compound are not only valuable as final products but also as tools for biological research. By serving as a key intermediate, this scaffold enables the synthesis of molecules designed to interact with specific biological targets, thereby helping to elucidate complex biological pathways.

The 4-aminopyrimidine scaffold is a common core structure in numerous important enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Kinases are a major class of drug targets due to their central role in cell signaling pathways that are often dysregulated in diseases like cancer. ed.ac.uk The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme.

This compound is an ideal starting material for generating libraries of potential kinase inhibitors. The key synthetic step is typically a nucleophilic substitution reaction where the C4-chloro group is displaced by a substituted aniline. nih.govnih.gov This reaction connects the pyrimidine core to a phenylamino (B1219803) group, forming the foundational structure for many inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR), ErbB-2, and Aurora kinases. nih.govnih.gov The cyclohexyloxy group at the C6 position can serve to occupy a specific hydrophobic pocket within the enzyme's active site, potentially enhancing binding affinity and selectivity. The ease of diversification at the C4 position allows medicinal chemists to rapidly create a multitude of analogues for screening and optimization. nih.gov

| Target Enzyme Class | Precursor Scaffold | Key Reaction | Reference |

| Protein Kinases | 4-Chloro-6-alkoxypyrimidine | Nucleophilic Aromatic Substitution with anilines | nih.govnih.govnih.gov |

| EGFR/ErbB-2 | 4-Chloro-6-phenoxypyrimidine | Buchwald-Hartwig or SNAr with anilines | nih.gov |

| Aurora Kinases | 2,4,6-Trichloropyrimidine | Sequential SNAr with amines | nih.gov |

The development of potent and selective enzyme inhibitors is crucial for academic research aimed at understanding cellular biology. These small molecules act as chemical probes, allowing researchers to inhibit the function of a specific protein within a cell or organism and observe the consequences. This approach, often termed chemical genetics, is fundamental to validating drug targets and dissecting complex signaling networks. ed.ac.uk

Derivatives originating from this compound serve this exact purpose. For instance, a highly selective kinase inhibitor synthesized from this scaffold can be used to block a specific signaling pathway, helping researchers to determine the function of that kinase in processes such as cell proliferation, apoptosis, or differentiation. ed.ac.uknih.gov By providing a reliable route to these critical research tools, the this compound scaffold indirectly contributes to the fundamental understanding of biological pathways and the identification of new therapeutic strategies.

Cyclohexyloxy Moiety as a Privileged Structure in Scaffold Design

The cyclohexyloxy group is a non-planar, bulky, and lipophilic substituent. In medicinal chemistry, such groups are often incorporated into a scaffold for several strategic reasons:

Probing Hydrophobic Pockets: The cyclohexyloxy group can effectively occupy and interact with hydrophobic pockets within a protein's binding site, which can lead to enhanced binding affinity and potency. nih.gov

Improving Metabolic Stability: The aliphatic ring is generally less susceptible to oxidative metabolism compared to aromatic rings or other more reactive functional groups, which can improve the metabolic stability and half-life of a drug candidate.

Vectorial Orientation: The defined three-dimensional shape of the cyclohexyloxy group can help orient the rest of the molecule within the binding site, ensuring that other key interacting groups are positioned correctly for optimal binding. jocpr.com

By combining the versatile pyrimidine core with the strategic cyclohexyloxy group, the this compound scaffold represents a well-designed starting point for the development of new, biologically active compounds.

Influence of Cyclohexyloxy Conformation on Molecular Recognition

The two primary chair conformations of the cyclohexyloxy group result in the pyrimidine moiety being positioned in either an axial or an equatorial position relative to the cyclohexane (B81311) ring. The preference for one conformation over the other is governed by a delicate balance of steric and stereoelectronic effects.

Steric Hindrance and Conformational Preference:

Generally, bulky substituents on a cyclohexane ring favor the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. In the context of this compound, placing the large pyrimidine ring in an equatorial position would be sterically favorable, leading to a more stable conformation.

Anomeric Effect:

However, a stereoelectronic phenomenon known as the anomeric effect can counteract steric preferences. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation. In this compound, the oxygen atom of the cyclohexyloxy group is adjacent to the carbon atom of the pyrimidine ring. This arrangement can lead to a stabilizing interaction between a lone pair of electrons on the oxygen atom and the antibonding orbital of the C-O bond of the pyrimidine ring, which is maximized in the axial conformation.

The interplay between these opposing forces—steric hindrance and the anomeric effect—determines the dominant conformation of the cyclohexyloxy group. This conformational equilibrium is crucial for molecular recognition as it presents distinct three-dimensional profiles for interaction with a receptor's binding site. An equatorial orientation will result in a more extended molecular shape, while an axial orientation will lead to a more compact structure. These subtle differences in shape and the presentation of hydrogen bond donors and acceptors can dramatically alter the binding affinity and selectivity of the molecule.

Table 1: Factors Influencing Cyclohexyloxy Conformation and its Impact on Molecular Recognition

| Factor | Favored Conformation | Rationale | Impact on Molecular Recognition |

| Steric Hindrance | Equatorial | Minimizes 1,3-diaxial interactions between the pyrimidine ring and axial hydrogens on the cyclohexane ring. | Presents a more extended molecular shape, potentially allowing for interactions with a larger surface area of the binding site. |

| Anomeric Effect | Axial | Stabilizing interaction between the oxygen lone pair and the antibonding orbital of the pyrimidine C-O bond. | Presents a more compact molecular shape, which may be crucial for fitting into a well-defined binding pocket. |

Stereochemical Control in Cyclohexyl-Pyrimidines

The synthesis of cyclohexyl-pyrimidines with specific stereochemistry is paramount for elucidating structure-activity relationships and developing potent and selective therapeutic agents. Controlling the stereochemistry of the cyclohexyl moiety allows for the preparation of specific diastereomers and enantiomers, each of which can exhibit unique biological profiles due to their distinct three-dimensional arrangements.

Several synthetic strategies can be employed to achieve stereochemical control in the synthesis of molecules like this compound. These methods often involve the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.

Diastereoselective Synthesis:

One common approach to achieve diastereoselectivity is through substrate-controlled reactions, where the existing stereocenters in the starting material direct the formation of new stereocenters. For instance, the reaction of a chiral cyclohexanol (B46403) with 4,6-dichloropyrimidine (B16783) would proceed via a nucleophilic aromatic substitution. The stereochemistry of the starting alcohol can influence the approach of the nucleophile, potentially leading to a preference for one diastereomer over another.

Catalytic methods, such as transfer hydrogenation of a phenoxy-pyrimidine precursor, can also be employed to introduce chirality with high levels of stereocontrol. The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome.

Enantioselective Synthesis:

To obtain enantiomerically pure cyclohexyl-pyrimidines, asymmetric synthesis is required. This can be achieved through several routes:

Chiral Resolution: A racemic mixture of a key intermediate, such as a substituted cyclohexanol, can be separated into its constituent enantiomers using a chiral resolving agent.

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that contains a cyclohexane ring, such as certain terpenes or steroids, the desired stereochemistry can be incorporated into the final molecule.

Asymmetric Catalysis: The use of chiral catalysts to perform reactions such as asymmetric hydrogenation or asymmetric hydroxylation on a prochiral cyclohexene (B86901) precursor can generate a chiral cyclohexanol with high enantiomeric excess. This enantiopure alcohol can then be coupled with the pyrimidine core.

The ability to synthesize specific stereoisomers of this compound is essential for medicinal chemistry programs. It allows for a systematic investigation of how the spatial orientation of the cyclohexyloxy group impacts binding affinity, efficacy, and pharmacokinetic properties. By isolating and testing individual stereoisomers, researchers can identify the optimal three-dimensional structure for a desired biological effect, leading to the development of more effective and safer drugs.

Table 2: Strategies for Stereochemical Control in the Synthesis of Cyclohexyl-Pyrimidines

| Strategy | Description | Key Advantage |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the starting material direct the formation of new stereocenters. | Utilizes the inherent stereochemistry of the substrate to influence the reaction outcome. |

| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. | Provides access to both enantiomers for biological evaluation. |

| Chiral Pool Synthesis | Utilization of enantiopure starting materials derived from natural sources. | Access to complex chiral scaffolds from readily available sources. |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in a reaction. | Highly efficient method for generating enantiomerically enriched products. |

Structure Activity Relationship Sar Studies and Molecular Interactions of 4 Chloro 6 Cyclohexyloxy Pyrimidine Derivatives

Rational Design and Synthesis of Derivatives for Academic SAR Exploration

The rational design of derivatives based on the 4-Chloro-6-(cyclohexyloxy)pyrimidine scaffold is guided by the objective of probing interactions with specific biological targets. The pyrimidine (B1678525) nucleus serves as a promising lead molecule for creating compounds with a wide range of therapeutic applications. nih.gov The synthesis of such derivatives often involves multi-step organic synthesis strategies. researchgate.net

A common approach for generating structural diversity involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the C-4 position and the alkoxy group at the C-6 position are targeted for modification. chemrxiv.org The presence of electron-withdrawing groups, such as a nitro group at the C-5 position, can activate the pyrimidine ring and promote highly efficient substitutions. chemrxiv.org For instance, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines has been shown to yield disubstituted products, indicating that both the chlorine and the alkoxy groups can act as leaving groups, allowing for the introduction of various substituents. chemrxiv.org

The synthesis of pyrimidine derivatives can also be achieved through condensation reactions. mdpi.com For example, the synthesis of certain pyrido[2,3-d]pyrimidines is performed via the condensation of a suitable α,β-unsaturated ketone with a substituted pyrimidine precursor in glacial acetic acid. mdpi.com These synthetic strategies allow medicinal chemists to systematically alter different parts of the parent molecule—the C-4 substituent, the cyclohexyloxy group, and other positions on the pyrimidine ring—to build libraries of compounds for SAR exploration. nih.govtandfonline.com The parent compound, 4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine, has been identified as an optimal basis for future SAR studies for cyclin-dependent kinase inhibitors in its series. nih.gov

Molecular Mechanisms of Action in Ligand-Target Systems (In Vitro and In Silico Studies)

Understanding the molecular mechanisms through which these derivatives exert their effects is paramount. This is typically achieved through a combination of in vitro biochemical assays and in silico computational modeling.

Pyrimidine derivatives have been widely investigated as inhibitors of various enzymes implicated in disease.

Lipoxygenase (LOX): Certain pyrimidine derivatives have shown potent inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways. mdpi.com For example, in a study of novel pyrimidine derivatives, compounds 2a and 2f were identified as the most potent LOX inhibitors within their series. mdpi.com Molecular volume, rather than lipophilicity, appeared to influence the inhibitory activity of these pyrimidine derivatives. mdpi.com

Cyclin-Dependent Kinases (CDK): The pyrimidine scaffold is a key feature in many CDK inhibitors, which are crucial regulators of the cell cycle and prominent targets in cancer therapy. nih.gov A series of 4-alkoxy-2,6-diamino-5-nitrosopyrimidine derivatives were designed based on the lead compound NU6027 (4-cyclohexylmethoxy-5-nitroso-pyrimidine-2,6-diamine ) to probe SAR for CDK1 and CDK2 inhibition. nih.gov Modifications to the alkoxy group were generally tolerated, while substitutions at the N(6) position were not. nih.gov In silico molecular docking studies have been used to predict the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the ATP-binding site of CDK2, often highlighting key hydrogen bonding interactions with residues like Leu83. nih.govnih.gov

Histone Deacetylases (HDAC): HDAC inhibitors are another important class of anticancer agents. While direct studies on this compound are limited, related structures have been optimized using SAR approaches to develop potent and selective HDAC6 inhibitors. researchgate.net In silico docking can reveal binding poses within the enzyme's active site, showing interactions with key residues and the catalytic zinc ion. researchgate.net

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Derivative 2a | Lipoxygenase (LOX) | 42 μM | mdpi.com |

| Derivative 2f | Lipoxygenase (LOX) | 47.5 μM | mdpi.com |

| NU6027 | CDK1/cyclinB1 | 2.9 ± 0.1 μM | nih.gov |

| NU6027 | CDK2/cyclinA3 | 2.2 ± 0.6 μM | nih.gov |

| 4-(2-methylbutoxy)-derivative | CDK1/cyclinB1 | 12 ± 2 μM | nih.gov |

| 4-(2-methylbutoxy)-derivative | CDK2/cyclinA3 | 13 ± 4 μM | nih.gov |

| Pyrazolopyrimidine Compound 15 | CDK2/cyclin A2 | 0.061 ± 0.003 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone 4a | CDK2 | 0.21 µM | nih.gov |

Derivatives of this compound are also explored for their ability to modulate key cellular receptors.

Sphingosine-1-Phosphate (S1P) Receptors: S1P receptors are G-protein coupled receptors involved in numerous physiological processes, including immune cell trafficking. nih.gov While specific studies on this compound are not detailed, high-throughput screening has identified novel, selective agonists for S1P receptors, such as an agonist for the S1P4 receptor with a half-maximal effective concentration (EC50) in the nanomolar range. nih.gov This demonstrates the potential for pyrimidine-based structures to be developed as selective S1P receptor modulators.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. nih.gov A series of 4-chloro-6-fluoroisophthalamides were identified as covalent PPARγ inverse agonists, highlighting the role of the chloro-substituted ring in achieving high selectivity. nih.gov In another study, a jasmonate analogue, J11-Cl, which contains a chloro group, was shown through docking simulations to bind to the ligand-binding domain of PPARγ in a manner similar to known ligands and significantly increased its transcriptional activity. nih.gov

| Compound/Derivative Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| ML248 (S1P4 Agonist Probe) | S1P4 | EC50 = 37.7 - 79.1 nM | nih.gov |

| 4-chloro-6-fluoroisophthalamides | PPARγ | Covalent Inverse Agonists | nih.gov |

| J11-Cl (jasmonate analogue) | PPARγ | Agonist (Increased Transcriptional Activity) | nih.gov |

Influence of Substituent Modifications on Molecular Recognition

The specific substituents on the pyrimidine ring profoundly influence how the molecule is recognized by its biological target, affecting both binding affinity and selectivity. nih.gov

The cyclohexyloxy group at the C-6 position plays a significant role in the binding of these derivatives. In studies of CDK inhibitors based on the 4-alkoxy-2,6-diamino-5-nitrosopyrimidine scaffold, simple cycloalkoxy groups at this position were well-tolerated. nih.gov The parent compound, 4-cyclohexylmethoxy-5-nitrosopyrimidine-2,6-diamine , was found to be a potent inhibitor and served as the optimal foundation for further studies. nih.gov This suggests that the bulky, lipophilic cyclohexyl ring likely engages in favorable van der Waals or hydrophobic interactions within a corresponding pocket of the target enzyme's active site. Molecular docking studies on other pyrimidine derivatives confirm that such aliphatic chains are often stabilized by van der Waals forces within the binding center of enzymes. nih.gov The specific conformation and size of this group can be critical for achieving high binding affinity. researchgate.net

The chlorine atom at the C-4 position is a key determinant of both the chemical reactivity and biological activity of the scaffold. From a synthetic standpoint, the C-4 position of pyrimidines is generally more reactive toward nucleophilic substitution than the C-2 position. stackexchange.com This enhanced reactivity is explained by frontier molecular orbital theory, which indicates a higher LUMO coefficient at C-4, making it more susceptible to nucleophilic attack. stackexchange.com This facilitates the synthesis of diverse analogues for SAR studies. nih.gov

From a biological perspective, the chloro group significantly influences target interaction and selectivity. Studies have shown that the presence of chloro groups on the pyrimidine ring can provide effective enzyme inhibition. juniperpublishers.comekb.eg For example, 4-amino-2,6-dichloropyrimidine (B161716) exhibited a high level of inhibition on the glutathione (B108866) reductase (GR) enzyme. juniperpublishers.com Furthermore, in the context of PPARγ modulation, the specificity gained through covalent binding to a cysteine residue, enabled by a chloro-substituted aromatic system, was crucial for achieving exquisite selectivity over related nuclear receptors. nih.gov The electronic properties and size of the chlorine atom can therefore be leveraged to fine-tune the molecule's fit and reactivity towards a specific target, thereby enhancing selectivity.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities of chemical compounds based on their structural properties. For derivatives of this compound, these approaches facilitate the rational design of novel molecules with enhanced therapeutic potential by elucidating the complex relationships between molecular structure and biological function.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov This methodology is grounded in the principle that variations in the structural or physicochemical properties of a molecule lead to corresponding changes in its biological effects. nih.gov In the context of pyrimidine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity against various biological targets. researchpublish.com

A typical QSAR study involves the calculation of a wide array of molecular descriptors, which can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical. researchpublish.com These descriptors quantify different aspects of the molecular structure. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a predictive model. nih.govrjsvd.com

For instance, in a QSAR analysis of a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a variety of descriptors were used to develop both MLR and ANN models. nih.govnih.gov The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov The ANN model, in this particular study, demonstrated superior predictive power over the MLR model, highlighting the importance of non-linear relationships in structure-activity correlations. nih.govnih.gov

The following table summarizes the statistical validation of a QSAR model developed for a series of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, showcasing the robustness and predictive capacity of the model. tandfonline.com

| Statistical Parameter | Value | Description |

| R² | 0.89 (MLR), 0.95 (ANN) | Coefficient of determination, indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² | 0.65 | Cross-validated correlation coefficient, a measure of the model's predictive ability. |

| RMSE | Lower in ANN model | Root Mean Square Error, indicates the standard deviation of the residuals (prediction errors). |

This data is based on a QSAR study of pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. tandfonline.com

The descriptors identified as significant in various QSAR models for pyrimidine derivatives provide valuable insights into the structural requirements for biological activity. For example, in the study of pyrimidine-4,6-diamine derivatives, descriptors such as the presence of an aromatic ring (A_Ar), the number of double bonds (B_Dou), and partial surface area descriptors (P. V_P and Q. V_N) were found to be crucial for their inhibitory potency. tandfonline.com

| Descriptor | Symbol | Significance in Model |

| Aromatic Ring Count | A_Ar | Quantifies the presence of aromatic rings within the molecule. |

| Double Bond Count | B_Dou | Represents the number of double bonds in the molecular structure. |

| Positive Partial Surface Area | P. V_P | Describes the positive partial surface area of the molecule using the PEOE approach. |

| Negative Partial Surface Area | Q. V_N | Calculates the negative partial surface area of the molecule using the VSA technique. |

This table highlights significant descriptors from a QSAR study on pyrimidine-4,6-diamine derivatives. tandfonline.com

Furthermore, chemoinformatic approaches, including pharmacophore modeling and molecular docking, complement QSAR studies by providing a three-dimensional perspective on ligand-receptor interactions. nih.gov These methods help in understanding the binding patterns and identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions, which are essential for biological activity. nih.gov

While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles and methodologies applied to other classes of pyrimidine compounds provide a solid framework for future in silico studies. By leveraging these computational techniques, it is possible to screen virtual libraries of this compound analogs and prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity.

Computational Chemistry and Theoretical Characterization of 4 Chloro 6 Cyclohexyloxy Pyrimidine

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. For pyrimidine (B1678525) derivatives, these studies often employ Density Functional Theory (DFT) to elucidate aspects like molecular orbital energies and charge distribution, which are fundamental to a molecule's reactivity. tandfonline.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For pyrimidine derivatives, the distribution of HOMO and LUMO densities highlights the most probable sites for electrophilic and nucleophilic attack, respectively. In analogous 2,4,6-trisubstituted pyrimidines, the HOMO is typically localized over the pyrimidine ring and electron-donating substituents, while the LUMO is also centered on the pyrimidine ring but with significant contributions from electron-withdrawing groups. tandfonline.com For 4-chloro-6-(cyclohexyloxy)pyrimidine, the electron-donating cyclohexyloxy group would be expected to influence the HOMO energy, while the electronegative chlorine atom and the pyrimidine ring nitrogens would contribute significantly to the LUMO.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (based on analogous compounds)

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively high | Good electron-donating capability |

| LUMO Energy | Relatively low | Good electron-accepting capability |

| HOMO-LUMO Gap | Moderate | Balance of stability and reactivity |

| HOMO Localization | Pyrimidine ring and oxygen of the cyclohexyloxy group | Likely sites for electrophilic attack |

| LUMO Localization | Pyrimidine ring, particularly near the chlorine atom | Likely sites for nucleophilic attack |

Data is predictive and based on general findings for substituted pyrimidines.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In substituted pyrimidines, the nitrogen atoms of the ring typically exhibit negative electrostatic potential, making them sites for hydrogen bonding and coordination. tandfonline.com For this compound, it is anticipated that the regions around the two nitrogen atoms would be of negative potential. The area near the chlorine atom would also be electron-rich. Conversely, the hydrogen atoms of the pyrimidine ring and the cyclohexyloxy group would exhibit positive potential.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com It is widely used in drug design to understand how a ligand, such as a pyrimidine derivative, might interact with a biological target, typically a protein. nih.gov

A variety of algorithms are available for molecular docking, with AutoDock being a commonly used suite of tools. nih.gov These algorithms explore the conformational space of the ligand within the binding site of the protein and use a scoring function to estimate the binding affinity. The results of docking studies are often validated by comparing the predicted binding mode to experimentally determined structures or by assessing the ability of the docking protocol to distinguish known active compounds from inactive ones.

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The analysis of these interactions is crucial for understanding the determinants of binding affinity and selectivity.

For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are common hydrogen bond acceptors. remedypublications.com In the case of this compound, these nitrogens could form hydrogen bonds with amino acid residues in a protein's active site. The bulky and nonpolar cyclohexyl group is likely to engage in hydrophobic interactions with nonpolar residues. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction.

Table 2: Predicted Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Potential Participating Group(s) on Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Pyrimidine ring nitrogens | Amino acids with donor hydrogens (e.g., Ser, Thr, Lys) |

| Hydrophobic Interactions | Cyclohexyl ring | Nonpolar amino acids (e.g., Leu, Ile, Val, Phe) |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

This table is predictive and based on the chemical structure of the compound.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the binding complex, and the influence of the solvent. nih.gov For pyrimidine derivatives, MD simulations can reveal how the flexibility of substituents, like the cyclohexyloxy group, affects the binding mode and affinity. The simulations can also elucidate the role of water molecules in mediating ligand-protein interactions.

Reaction Pathway Modeling and Transition State Characterization

The primary reaction pathway for compounds like this compound is the SNAr mechanism. This process typically involves the attack of a nucleophile at the carbon atom bearing the chloro substituent, proceeding through a high-energy intermediate or transition state to form the final product. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. This mapping allows for the identification of reactants, intermediates, transition states, and products, as well as the calculation of their relative energies.

A critical aspect of this modeling is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. Theoretical calculations can precisely determine the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For pyrimidine systems, a key area of investigation is regioselectivity, especially when multiple reactive sites are present. For instance, in analogues like 2,4-dichloropyrimidine (B19661) derivatives, nucleophilic attack can occur at either the C2 or C4 position. Computational modeling can elucidate the reasons for preferential attack at one site over another by comparing the activation energies of the respective transition states.

In a computational study on the regioselectivity of SNAr reactions for 2,4-dichloropyrimidines substituted at the C6 position with an electron-donating group (such as a methoxy (B1213986) group, which is analogous to the cyclohexyloxy group), it was found that the reaction can be selective for the C2 position. wuxiapptec.com This contrasts with unsubstituted 2,4-dichloropyrimidine, where C4 attack is generally favored. wuxiapptec.com The reversal in selectivity is explained by analyzing the relative energies of the transition states for nucleophilic attack at each position.

Quantum mechanical calculations for a model system, 2,4-dichloro-6-methoxypyrimidine, provide quantitative data on this selectivity. The transition state energies for the attack of a model nucleophile were calculated, revealing a clear energetic preference.

| Substituent at C6 | Position of Nucleophilic Attack | Relative Energy of Transition State (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Methoxy (OMe) | C2 | 0.00 (Reference) | C2 Selective |

| C4 | +0.76 | ||

| Methylamino (NHMe) | C2 | 0.00 (Reference) | C2 Selective |

| C4 | +1.00 |

The data indicates that for the 6-methoxy substituted pyrimidine, the transition state for attack at the C4 position is 0.76 kcal/mol higher in energy than the transition state for attack at the C2 position. wuxiapptec.com While this energy difference is small, it leads to a preference for the C2 product, which aligns with experimental observations for this class of compounds. wuxiapptec.com This computational approach, which involves locating the transition states and calculating their relative energies, is directly applicable to predicting the reactivity of this compound. The cyclohexyloxy group, being an electron-donating alkoxy group similar to methoxy, would be expected to exert a similar electronic influence on the pyrimidine ring.

Furthermore, analysis of the molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), is often used to predict the site of nucleophilic attack. However, in cases where the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small, consideration of both orbitals may be necessary to accurately predict regioselectivity. wuxiapptec.com For complex systems, the direct calculation of transition state energies remains the most reliable method for predicting reaction outcomes. wuxiapptec.comchemrxiv.org

Advanced Spectroscopic and Analytical Techniques for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cyclohexyl group. The pyrimidine protons would appear in the aromatic region, while the cyclohexyl protons would be in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclohexyl ring. nih.gov The carbon attached to the chlorine atom and the oxygen atom would have characteristic chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR can be a powerful tool for characterizing nitrogen-containing heterocycles. nih.govipb.pt The chemical shifts of the two nitrogen atoms in the pyrimidine ring would provide valuable structural information. nih.gov For related pyrimidine derivatives, ¹⁵N chemical shifts are often determined using ¹H-¹⁵N HMBC experiments. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-6-(cyclohexyloxy)pyrimidine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 8.5 - 8.7 | - |

| Pyrimidine H-5 | 6.8 - 7.0 | - |

| Cyclohexyl O-CH | 4.8 - 5.0 | 75 - 78 |

| Cyclohexyl CH₂ | 1.2 - 2.0 | 23 - 32 |

| Pyrimidine C-2 | - | 158 - 160 |

| Pyrimidine C-4 | - | 162 - 164 |

| Pyrimidine C-5 | - | 105 - 107 |

| Pyrimidine C-6 | - | 170 - 172 |

Note: These are predicted values based on analogous structures and may differ from experimental values.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and determining the connectivity and spatial relationships of atoms within a molecule. princeton.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the cyclohexyl ring and to confirm the positions of protons on the pyrimidine ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edu This would allow for the definitive assignment of the ¹³C signals for all protonated carbons in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). youtube.comsdsu.edu This is crucial for connecting the cyclohexyl group to the pyrimidine ring via the ether linkage and for assigning quaternary carbons. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to determine the preferred conformation of the cyclohexyloxy group relative to the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition. researchgate.netresearchgate.net For this compound, HRMS would confirm the molecular formula C₁₀H₁₃ClN₂O. researchgate.net Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govnih.gov The fragmentation would likely involve the loss of the cyclohexyl group, the chlorine atom, and cleavage of the pyrimidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. xmu.edu.cnyoutube.com The resulting spectra provide a molecular fingerprint that is unique to the compound. ijfans.org For this compound, characteristic IR and Raman bands would be observed for the C-Cl, C-O, C=N, and C-H bonds, as well as for the pyrimidine and cyclohexyl ring vibrations. nih.govias.ac.in The analysis of these vibrational modes can provide confirmation of the functional groups present in the molecule. ias.ac.in

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (pyrimidine) | Stretching | 3000 - 3100 |

| C-H (cyclohexyl) | Stretching | 2850 - 2960 |

| C=N (pyrimidine) | Stretching | 1550 - 1650 |

| C=C (pyrimidine) | Stretching | 1400 - 1600 |

| C-O (ether) | Stretching | 1050 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. sielc.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase, to separate this compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds and could be used for both purity assessment and identification of this compound.

Absence of Publicly Available Research Data on the Biophysical Interactions of this compound

A thorough review of scientific literature and research databases has revealed a significant gap in publicly accessible information regarding the molecular interaction studies of the chemical compound This compound . Specifically, no detailed research findings or data from advanced spectroscopic and analytical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available for this particular compound.

While the broader class of pyrimidine derivatives is the subject of extensive research in medicinal chemistry and drug discovery, with numerous studies employing biophysical techniques to characterize their interactions with biological targets, data pertaining specifically to this compound is not present in the reviewed literature.

Therefore, it is not possible to provide an article section with detailed research findings and data tables on the biophysical techniques for molecular interactions of this specific compound as requested. The generation of such content would not be based on scientifically validated and published data.

Future Directions and Emerging Research Avenues for 4 Chloro 6 Cyclohexyloxy Pyrimidine

The landscape of chemical synthesis and material science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionalities. For a versatile scaffold like 4-Chloro-6-(cyclohexyloxy)pyrimidine, the future holds significant promise. Emerging research avenues are poised to redefine its synthesis, explore its chemical reactivity, and uncover new applications beyond its traditional roles. This section outlines the key future directions and burgeoning research areas centered on this specific pyrimidine (B1678525) derivative.

Q & A

Q. What are the recommended safety protocols for handling 4-chloro-6-(cyclohexyloxy)pyrimidine in laboratory settings?

Answer:

- Protective Measures: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes for reactions involving volatile intermediates (e.g., chlorinated byproducts) .

- Waste Disposal: Segregate halogenated waste (e.g., unused reagent, reaction mixtures) and use licensed hazardous waste contractors for incineration to prevent environmental contamination .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis-driven toxicity .

Q. What are common synthetic routes for this compound?

Answer:

- Nucleophilic Substitution: React 4,6-dichloropyrimidine with cyclohexanol under basic conditions (e.g., NaH in THF at 60°C). Monitor selectivity to avoid over-substitution at the 4-position .

- Chlorination Optimization: Use POCl₃ or PCl₅ as chlorinating agents with catalytic DMF. Control reaction temperature (80–100°C) to minimize side-product formation (e.g., di- or tri-chlorinated pyrimidines) .

- Yield Improvement: Purify crude products via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >90% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

- Structural Elucidation:

- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways in nucleophilic substitutions?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of cyclohexanol but may promote elimination. Use THF with crown ethers to stabilize alkoxide intermediates .

- Temperature Control: Lower temperatures (40–50°C) favor mono-substitution, while higher temperatures (>70°C) risk di-substitution. Monitor via TLC or in situ IR .

- Catalytic Additives: Add KI (10 mol%) to accelerate SNAr mechanisms in chloropyrimidine systems .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives?

Answer:

- Dose-Response Analysis: Validate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target toxicity .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed cyclohexyloxy groups) that may contribute to observed discrepancies .

- Structural Analog Comparison: Benchmark against 4-Chloro-6-(trifluoromethyl)pyrimidine, which shows consistent kinase inhibition due to its electron-withdrawing groups .

Q. How can computational modeling predict the reactivity of this compound in drug design?

Answer:

- DFT Calculations: Calculate Fukui indices to identify electrophilic sites (e.g., C4 for nucleophilic attack) and assess regioselectivity .

- Docking Studies: Model interactions with biological targets (e.g., PI3Kγ) using PyMOL or AutoDock. Validate with experimental IC₅₀ data from kinase assays .

- Solubility Prediction: Apply COSMO-RS to estimate logP and aqueous solubility, critical for bioavailability optimization .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of pyrimidine derivatives?

Answer:

- Intermediate Stabilization: Protect reactive sites (e.g., chloro groups) with trimethylsilyl (TMS) groups during functionalization steps .

- Catalytic Recycling: Use Pd/C or Ni catalysts for Suzuki-Miyaura couplings; recover catalysts via filtration to reduce costs .

- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress and terminate at optimal conversion .

Q. What experimental controls are essential for reproducibility in biological assays?

Answer:

- Positive/Negative Controls: Include staurosporine (apoptosis inducer) and DMSO-only wells in cytotoxicity assays .

- Plate Normalization: Use Z’-factor calculations to validate assay robustness (Z’ > 0.5 indicates high reproducibility) .

- Batch Consistency: Characterize compound stability under assay conditions (e.g., PBS pH 7.4, 37°C) via HPLC at t = 0, 24, 48 hr .

Data Interpretation and Validation

Q. How to reconcile conflicting crystallographic data for pyrimidine-based compounds?

Answer:

- Refinement Protocols: Use SHELXL with anisotropic displacement parameters for heavy atoms (e.g., Cl). Validate with R-factor convergence (<5%) .

- Polymorph Screening: Conduct XRPD (X-ray powder diffraction) to identify crystal forms and compare with single-crystal data .

- Hydrogen Bond Analysis: Map interactions (e.g., C–H···O) using Mercury software to confirm packing motifs .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR)?

Answer:

- Multivariate Regression: Apply PLS (Partial Least Squares) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Cluster Analysis: Group analogs by substituent profiles (e.g., halogen vs. alkoxy) using PCA (Principal Component Analysis) .

- Machine Learning: Train Random Forest models on PubChem datasets to predict novel derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.